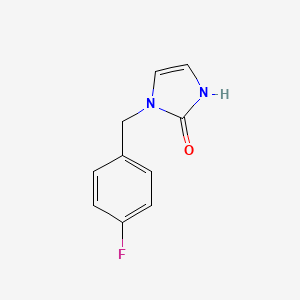

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one

CAS No.: 947534-53-4

Cat. No.: VC17341893

Molecular Formula: C10H9FN2O

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947534-53-4 |

|---|---|

| Molecular Formula | C10H9FN2O |

| Molecular Weight | 192.19 g/mol |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-1H-imidazol-2-one |

| Standard InChI | InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |

| Standard InChI Key | KIUZJUHUJXPMGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CNC2=O)F |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one consists of a five-membered imidazolone ring (1,3-dihydro-2H-imidazol-2-one) substituted at the N1 position with a 4-fluorobenzyl group. This substitution introduces both aromatic and electronegative features, which influence its physical and chemical behavior.

Molecular Formula and Weight

Based on the structural analog 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one (C₇H₅FN₂O, molecular weight 152.126 g/mol) , the addition of a benzyl group (-C₆H₄F) increases the molecular formula to C₁₀H₈FN₂O, with a theoretical molecular weight of 191.18 g/mol.

Key Physicochemical Parameters

While experimental data for the exact compound is unavailable, extrapolation from related molecules suggests:

-

Density: ~1.3–1.5 g/cm³ (comparable to fluorinated imidazolones ).

-

Boiling Point: Estimated 250–300°C due to increased molecular weight and aromaticity.

-

LogP: ~1.5–2.0, reflecting moderate lipophilicity from the fluorobenzyl group .

-

Solubility: Likely low in water but soluble in polar organic solvents (e.g., DMSO, ethanol).

Table 1: Comparative Physicochemical Properties of Imidazolone Derivatives

Synthetic Routes and Optimization

The synthesis of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one can be inferred from methods used for analogous compounds. Two primary strategies emerge from the literature:

Alkylation of Imidazolone Precursors

AstraZeneca’s patent (US2011/306613 A1) describes the alkylation of imidazolone derivatives with fluorinated benzyl halides . For example:

-

Base-mediated reaction: Treating 1,3-dihydro-imidazol-2-one with 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C.

-

Purification: Column chromatography to isolate the product, yielding ~70–80% purity .

Cyclization Approaches

Pfizer’s methodology (US6166011 A1) involves cyclizing urea derivatives with fluorinated aryl aldehydes :

-

Condensation of 4-fluorobenzylamine with glyoxal to form an imine intermediate.

-

Acid-catalyzed cyclization to yield the imidazolone ring.

| Compound | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. MCF-7 |

|---|---|---|

| 21a | 24.2 ± 0.32 | 13.49 ± 0.16 |

| 22d | 17.6 ± 0.25 | 13.42 ± 0.24 |

| 23a | 10.16 ± 0.08 | 9.65 ± 0.06 |

Future Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.

-

Targeted Drug Design: Investigate interactions with EGFR or PARP enzymes.

-

Pharmacokinetic Studies: Assess bioavailability and metabolic stability in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume